molecular formula C15H11N3O B14089760 Phenyl(1-phenyl-1H-1,2,4-triazol-5-yl)methanone CAS No. 100820-35-7

Phenyl(1-phenyl-1H-1,2,4-triazol-5-yl)methanone

Cat. No.: B14089760
CAS No.: 100820-35-7
M. Wt: 249.27 g/mol
InChI Key: DZXCUKMUAAUNAF-UHFFFAOYSA-N
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Description

Methanone, phenyl(1-phenyl-1H-1,2,4-triazol-5-yl)- is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a phenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, phenyl(1-phenyl-1H-1,2,4-triazol-5-yl)- typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl(1-phenyl-1H-1,2,4-triazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl triazole oxides, while reduction can produce phenyl triazole alcohols.

Scientific Research Applications

Methanone, phenyl(1-phenyl-1H-1,2,4-triazol-5-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methanone, phenyl(1-phenyl-1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, phenyl(1-phenyl-1H-1,2,4-triazol-5-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

100820-35-7

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

phenyl-(2-phenyl-1,2,4-triazol-3-yl)methanone

InChI

InChI=1S/C15H11N3O/c19-14(12-7-3-1-4-8-12)15-16-11-17-18(15)13-9-5-2-6-10-13/h1-11H

InChI Key

DZXCUKMUAAUNAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=NN2C3=CC=CC=C3

Origin of Product

United States

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